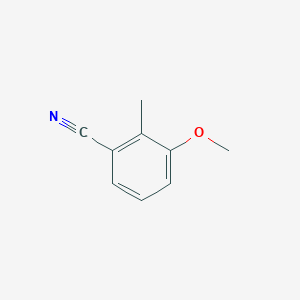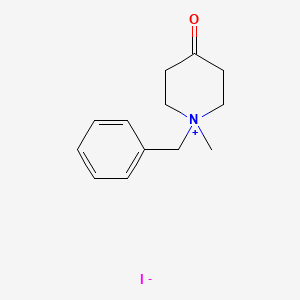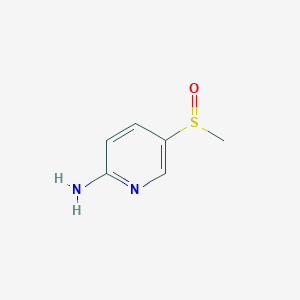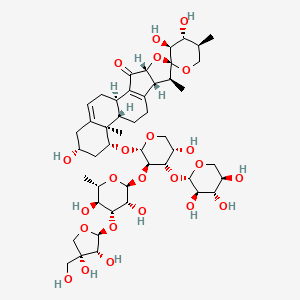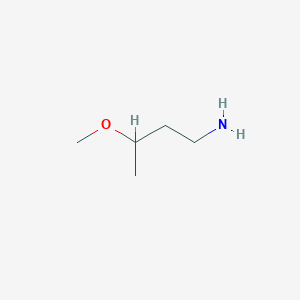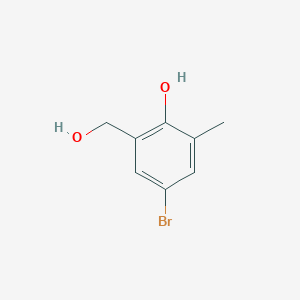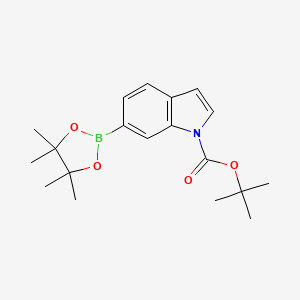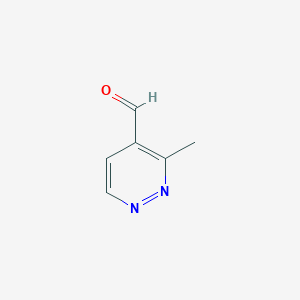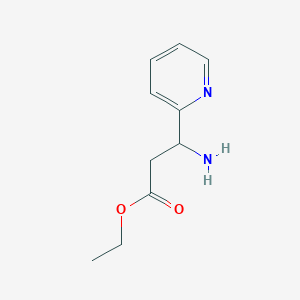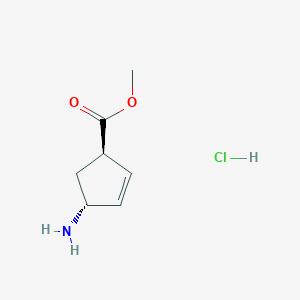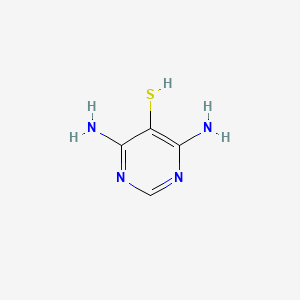
5-Pyrimidinethiol, 4,6-diamino- (9CI)
Overview
Description
5-Pyrimidinethiol, 4,6-diamino- (9CI) is a chemical compound with the molecular formula C₄H₆N₄S and a molecular weight of 142.182 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at the 4 and 6 positions and a thiol group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinethiol, 4,6-diamino- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-triaminopyrimidine and thiourea.
Reaction Conditions: The reaction is carried out in an aqueous medium under reflux conditions. The mixture is heated to a temperature of around 100°C for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of 5-Pyrimidinethiol, 4,6-diamino- (9CI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinethiol, 4,6-diamino- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced forms of the compound with modified amino groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Pyrimidinethiol, 4,6-diamino- (9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Pyrimidinethiol, 4,6-diamino- (9CI) involves its interaction with various molecular targets:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Coordination Chemistry: As a ligand, it forms stable complexes with metal ions, which can enhance its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminopyrimidine: Lacks the thiol group, making it less versatile in certain chemical reactions.
2,4-Diaminopyrimidine-5-thiol: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
5-Pyrimidinethiol, 4,6-diamino- (9CI) is unique due to the presence of both amino and thiol groups on the pyrimidine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4,6-diaminopyrimidine-5-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H4,5,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIQGBMZLOLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3283905.png)

